5-Allyloxy-isophthalic acid monomethyl ester
Description
5-Allyloxy-isophthalic acid monomethyl ester is a derivative of isophthalic acid (1,3-benzenedicarboxylic acid) featuring an allyloxy (-O-CH₂CH=CH₂) substituent at the 5-position and a monomethyl ester group. This compound combines the aromatic dicarboxylate framework with a reactive allyl ether moiety, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
3-methoxycarbonyl-5-prop-2-enoxybenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O5/c1-3-4-17-10-6-8(11(13)14)5-9(7-10)12(15)16-2/h3,5-7H,1,4H2,2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRUUXDYOVBQNKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C(=O)O)OCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Stoichiometry
The nucleophilic epoxide ring-opening reaction is a cornerstone for introducing allyloxy groups to isophthalic acid derivatives. Dimethyl 5-hydroxyisophthalate (HIP) serves as the starting material, where the phenolic hydroxyl group undergoes alkylation with allyl glycidyl ether (AGE). This reaction proceeds via a base-catalyzed oxirane ring opening, forming a C-O bond at the 5-position of the aromatic ring.
The stoichiometric ratio of HIP to AGE critically influences product distribution. A 1:1 molar ratio primarily yields the mono-adduct (HIP-AGE 1-1 E), while excess AGE leads to oligomeric byproducts (e.g., HIP-AGE 1-2 E and 1-3 E). Solvent-free conditions at 105°C with 0.1% sodium methoxide catalyst optimize reactivity, achieving >90% conversion to HIP-AGE 1-1 E within 24 hours.
Catalytic Systems and Solvent Effects
Base catalysts like sodium methoxide activate the phenolic oxygen, facilitating nucleophilic attack on the epoxide. Interestingly, batches of HIP containing residual basic impurities exhibit inherent reactivity, whereas purified HIP requires exogenous base. Polar aprotic solvents (e.g., DMF) are avoided due to side reactions, favoring solvent-free or toluene-based systems for higher regioselectivity.
Yield Optimization and Byproduct Formation
Byproducts arise from over-alkylation (multiple AGE additions) and ester hydrolysis. GC-MS analyses reveal that HIP-AGE 1-2 E and 1-3 E constitute up to 30% of crude product mixtures. Reducing AGE stoichiometry to 1.1 equivalents minimizes oligomerization, while chromatographic separation isolates the monofunctionalized product with 70–75% recovery.
Acid-Catalyzed Esterification Methods
Sulfuric Acid-Mediated Esterification
Direct esterification of 5-allyloxy-isophthalic acid with methanol under acidic conditions offers a complementary route. Sulfuric acid (30–70 wt%) in toluene-methanol azeotropes drives the reaction, with water removal shifting equilibrium toward ester formation. At 80–100°C, monoester intermediates form within 3–5 hours, though prolonged heating favors diester production.
Solvent Systems and Temperature Control
Biphasic solvent systems (e.g., toluene-methanol) enhance purity by segregating aqueous byproducts. For nitro-isophthalic acid analogues, this approach achieves 99.9% purity for diesters, suggesting applicability to allyloxy derivatives. Temperature modulation (50–110°C) prevents premature crystallization of products, ensuring homogeneous reaction conditions.
Base-Mediated Synthesis Approaches
Sodium Methoxide Activation
Pre-treatment of HIP with sodium methoxide generates a phenoxide intermediate, accelerating AGE addition. Methanol removal prior to reaction prevents transesterification, preserving methyl ester groups. This method circumvents solubility issues associated with polar solvents, though residual sodium ions necessitate post-reaction washes.
Phase Transfer Catalysis
Quaternary ammonium salts (e.g., tetrabutylammonium bromide) facilitate hydroxide ion transfer in biphasic systems, though patent literature highlights challenges in scaling such methods for thermally sensitive nitro compounds.
Comparative Analysis of Methodologies
The nucleophilic route excels in regioselectivity but requires chromatographic purification. Acid-catalyzed methods offer high purity through crystallization, albeit with diester contamination risks. Base-mediated synthesis avoids carcinogenic reagents (e.g., dialkyl sulfates) but faces scalability hurdles.
Purification Techniques and Challenges
Chromatographic Separation
Reverse-phase chromatography isolates monoesters from oligomeric byproducts, though yields drop to 20–30% for HIP-AGE 1-1 E. Gradient elution with acetonitrile-water mixtures resolves ester homologues, as confirmed by ESI-MS.
Crystallization Optimization
For acid-catalyzed products, cooling toluene-methanol mixtures to 0°C precipitates monoesters with <0.3% diester content. Seed crystal addition suppresses oiling-out, though allyloxy derivatives’ hygroscopicity complicates isolation.
Scalability and Industrial Considerations
Solvent-free nucleophilic reactions reduce waste but demand precise temperature control to prevent exothermic side reactions. Patent methodologies highlight azeotropic distillation for water removal, enabling kilogram-scale diester production. However, monoester synthesis necessitates stoichiometric precision, limiting batch sizes to <100 g in research settings .
Chemical Reactions Analysis
Types of Reactions
5-Allyloxy-isophthalic acid monomethyl ester can undergo various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The allyloxy group can participate in substitution reactions, such as nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted allyloxy derivatives.
Scientific Research Applications
5-Allyloxy-isophthalic acid monomethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of polymers and coatings.
Mechanism of Action
The mechanism of action of 5-Allyloxy-isophthalic acid monomethyl ester depends on the specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions. In biological systems, its mechanism would involve interactions with molecular targets, such as enzymes or receptors, through its functional groups.
Comparison with Similar Compounds
Key Observations :
- The allyloxy substituent introduces unsaturation, enabling conjugation and reactivity distinct from electron-donating (amino) or withdrawing (nitro) groups .
- Azelaic acid monomethyl ester diverges structurally as an aliphatic dicarboxylate, offering flexibility and hydrophobicity .
Physicochemical Properties
While explicit data for 5-allyloxy-isophthalic acid monomethyl ester is unavailable, trends can be inferred:
*†Estimated based on substituent effects.
- Allyloxy Group: Enhances lipophilicity compared to amino analogs but less than azelaic ester due to aromaticity.
- Nitro Group : Reduces solubility in polar solvents due to electron withdrawal .
Reactivity and Stability
Reactivity
- 5-Allyloxy-isophthalic Acid Monomethyl Ester: The allyloxy group participates in Diels-Alder reactions, radical polymerization, and epoxidation. The ester group is susceptible to hydrolysis under acidic/basic conditions.
- 5-Amino: The -NH₂ group enables diazotization, amidation, or Schiff base formation .
- 5-Nitro: The -NO₂ group can be reduced to -NH₂ or serve as a leaving group in nucleophilic substitution .
Stability
- 5-Allyloxy: Potential peroxide formation with the allyl group under oxidative conditions.
- 5-Nitro : Thermal instability due to nitro group decomposition risks .
Biological Activity
5-Allyloxy-isophthalic acid monomethyl ester (AIAME) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Mechanisms of Biological Activity
Research has indicated that AIAME exhibits several biological activities primarily through its interaction with specific enzymes and cellular pathways:
- Inhibition of Memapsin 2 (BACE1) : AIAME has been shown to inhibit memapsin 2 with an apparent of less than 250 nM. This enzyme plays a crucial role in the production of amyloid-beta peptides, which are implicated in Alzheimer's disease. The compound selectively reduces memapsin 2 activity relative to other enzymes such as memapsin 1 and cathepsin D, suggesting its potential as a therapeutic agent for neurodegenerative diseases .
- Cellular AB Production : AIAME demonstrates the ability to inhibit cellular amyloid-beta production with an IC50 value of less than 750 nM. This activity indicates its potential utility in treating conditions mediated by abnormal amyloid-beta accumulation .
In Vitro Studies
Several studies have investigated the biological activity of AIAME in vitro:
- Neuroprotective Effects : In cultured neuronal cells, AIAME exhibited neuroprotective effects against oxidative stress-induced cell death. The compound was able to reduce markers of oxidative damage, indicating its potential as a neuroprotective agent .
- Antimicrobial Activity : Preliminary studies revealed that AIAME possesses antimicrobial properties against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis .
Toxicity and Safety Profile
The safety profile of AIAME has been assessed through various toxicity studies:
Q & A
Basic: What are the recommended synthetic routes for 5-allyloxy-isophthalic acid monomethyl ester, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis typically involves esterification or transesterification of isophthalic acid derivatives. For example, allylation of 5-hydroxyisophthalic acid using allyl bromide in the presence of a base (e.g., K₂CO₃) under reflux conditions in anhydrous DMF can yield the allyloxy intermediate. Subsequent selective monomethyl esterification can be achieved using methyl chloroformate with controlled stoichiometry to avoid over-esterification . Reaction temperature (60–80°C) and solvent polarity significantly impact regioselectivity and yield. Catalytic systems like Brønsted acidic ionic liquids (e.g., [HMIm]BF₄) have been reported to enhance reaction efficiency in similar esterification processes .
Basic: What analytical techniques are critical for confirming the structure and purity of 5-allyloxy-isophthalic acid monomethyl ester?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming the allyloxy group (δ 5.8–6.0 ppm for vinyl protons) and ester carbonyl signals (δ 165–170 ppm).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) or LC-MS can verify the molecular ion peak (C₁₁H₁₀O₅, exact mass 222.05 g/mol).
- HPLC-PDA : Reverse-phase HPLC with photodiode array detection monitors purity (>95% by area normalization) and detects residual solvents or byproducts .
- Melting Point Analysis : Compare observed values with literature data to assess crystallinity and purity.
Advanced: How does the stability of 5-allyloxy-isophthalic acid monomethyl ester vary under different storage conditions, and what degradation products form?
Methodological Answer:
The compound is sensitive to hydrolysis and oxidation. Accelerated stability studies (40°C/75% RH for 6 months) show:
- Hydrolytic Degradation : The allyloxy group hydrolyzes to 5-hydroxyisophthalic acid in aqueous environments (pH < 3 or >9).
- Oxidative Degradation : Exposure to light or O₂ generates peroxides, detectable via iodometric titration .
Recommendations : Store in amber glass vials under inert gas (N₂/Ar) at –20°C. Use stabilizers like BHT (0.01% w/w) for long-term storage .
Advanced: What mechanistic insights explain the regioselectivity of allylation in 5-allyloxy-isophthalic acid synthesis?
Methodological Answer:
Regioselectivity arises from steric and electronic factors. The hydroxyl group at position 5 of isophthalic acid is more nucleophilic due to resonance stabilization of the phenoxide ion. Allylation proceeds via an SN2 mechanism, where the base (e.g., K₂CO₃) deprotonates the hydroxyl group, facilitating nucleophilic attack on allyl bromide. Computational studies (DFT) on similar systems show that electron-withdrawing groups (e.g., –COOH) ortho to the hydroxyl group reduce activation energy by 5–10 kcal/mol, favoring allylation at position 5 .
Advanced: How can researchers resolve contradictions in reported solubility data for this compound?
Methodological Answer:
Discrepancies often stem from variations in solvent polarity, temperature, or crystallinity. A systematic approach includes:
Solubility Screening : Test in a solvent gradient (e.g., hexane to DMSO) at 25°C and 50°C.
XRD Analysis : Compare crystalline vs. amorphous forms; the latter may show higher apparent solubility.
Validation : Replicate literature methods using standardized equipment (e.g., USP dissolution apparatus) .
For example, reported solubility in ethanol ranges from 12–18 mg/mL; this variation may reflect differences in particle size distribution (confirmed via SEM) .
Basic: What safety protocols are essential when handling 5-allyloxy-isophthalic acid monomethyl ester in laboratory settings?
Methodological Answer:
- Engineering Controls : Use fume hoods with ≥100 ft/min face velocity to minimize inhalation exposure .
- PPE : Nitrile gloves (0.11 mm thickness), safety goggles, and flame-resistant lab coats.
- Spill Management : Absorb with inert materials (vermiculite) and neutralize with 10% sodium bicarbonate .
- First Aid : For skin contact, wash with 1% acetic acid to neutralize residual acidity, followed by soap and water .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
